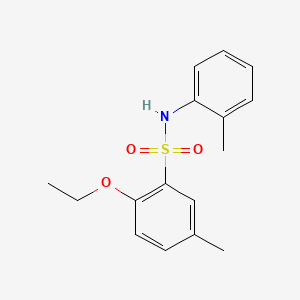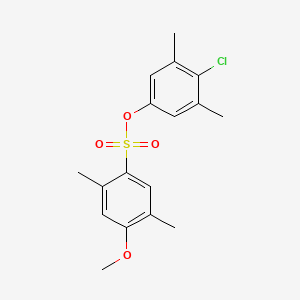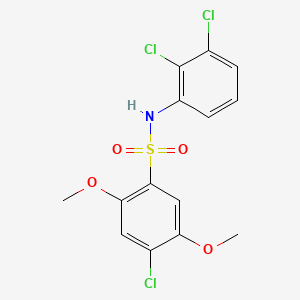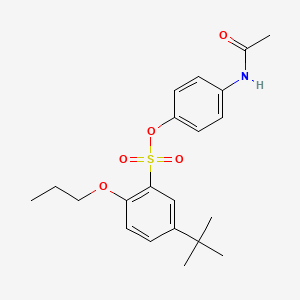
2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide, also known as clofibric acid, is a chemical compound that has been extensively studied for its scientific research applications. It is a member of the fibric acid class of drugs that are used to lower cholesterol and triglyceride levels in the blood. Clofibric acid has been found to have several other biochemical and physiological effects, which make it a useful tool in laboratory experiments.
作用機序
Clofibric acid exerts its effects through the activation of PPARα. Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation, which results in increased lipid metabolism and decreased levels of circulating triglycerides and cholesterol.
Biochemical and Physiological Effects:
Clofibric acid has been found to have several biochemical and physiological effects. It has been shown to reduce triglyceride and cholesterol levels in the blood, which makes it a useful tool in the treatment of hyperlipidemia. Additionally, 2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide acid has been found to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as atherosclerosis.
実験室実験の利点と制限
Clofibric acid has several advantages as a tool in laboratory experiments. It has a well-established mechanism of action and has been extensively studied, which makes it a reliable tool for research. Additionally, 2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide acid is readily available and relatively inexpensive. However, there are also limitations to the use of 2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide acid in laboratory experiments. It has been found to have off-target effects on other nuclear receptors, which may complicate the interpretation of results. Additionally, 2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide acid has been found to have variable effects in different cell types, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on 2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide acid. One area of interest is the development of more selective PPARα agonists that do not have off-target effects on other nuclear receptors. Additionally, there is interest in investigating the effects of 2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide acid on other physiological systems, such as the immune system. Finally, there is interest in investigating the potential therapeutic applications of 2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide acid in the treatment of inflammatory diseases such as atherosclerosis.
合成法
The synthesis of 2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide acid involves the reaction of 2-chloro-5-nitrobenzoic acid with ethyl 3-methylphenylacetate in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed to form 2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide acid.
科学的研究の応用
Clofibric acid has been extensively studied for its scientific research applications. It has been found to be a potent activator of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism. Activation of PPARα by 2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide acid leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipid synthesis.
特性
IUPAC Name |
2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-3-18(12-6-4-5-11(2)9-12)16(20)14-10-13(19(21)22)7-8-15(14)17/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUGIRYEXNFAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














